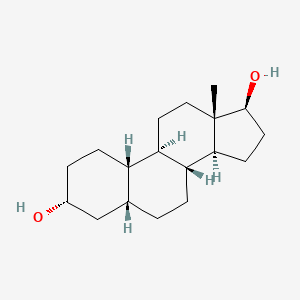

5beta-Estrane-3alpha,17beta-diol

Descripción

Propiedades

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKATSBSLLYTMH-QPZWGXJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50142868 | |

| Record name | Estrane-3,17-diol, (3alpha,5beta,17beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10002-97-8 | |

| Record name | Estrane-3,17-diol, (3alpha,5beta,17beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010002978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC81400 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estrane-3,17-diol, (3alpha,5beta,17beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESTRANE-3,17-DIOL, (3.ALPHA.,5.BETA.,17.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4SO0472HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Catalytic Deuteration and Functional Group Manipulation

The introduction of deuterium atoms into steroid frameworks, as demonstrated in deuterated estrane derivatives, often employs catalytic exchange reactions or deuterated reagents. For 5β-estrane-3α,17β-diol, analogous deuteration techniques may involve substituting hydrogen atoms at specific positions while preserving the 3α- and 17β-hydroxyl groups. For instance, deuterated solvents like D₂O or CD₃OD, combined with platinum or palladium catalysts, facilitate selective hydrogen-deuterium exchange. However, maintaining stereochemical integrity during deuteration remains challenging, necessitating precise control over reaction parameters such as temperature and pH.

Saponification and Oxidation of Pregnane Precursors

A patent detailing the synthesis of 16α-methyl-5β-androstane-3α,17β-diol-11-one provides insights into degradative routes applicable to estrane derivatives. Starting with 3α-acetoxy-16α-methyl-5β-pregnane-20β-ol-11-one, saponification using aqueous NaOH in methanol yields the diol intermediate. Subsequent oxidation with chromic acid (H₂CrO₄) in acetic acid converts the 3α- and 17β-hydroxyl groups to ketones, forming the trione intermediate. This two-step process, achieving a 15.2% overall yield in analogous syntheses, underscores the importance of optimizing reaction conditions to minimize side reactions.

Enzymatic and Bioconversion Approaches

Role of Hydroxysteroid Dehydrogenases (HSDs)

The enzymatic synthesis of 5β-estrane-3α,17β-diol leverages hydroxysteroid dehydrogenases (HSDs) to mediate stereospecific reductions. For example, 3α-HSD catalyzes the reduction of 5β-dihydrotestosterone (DHT) to 5β-androstane-3α,17β-diol, a structurally related compound. Similarly, 17β-HSD facilitates the interconversion of androstenedione and testosterone, a step critical for introducing the 17β-hydroxyl group. These enzymatic pathways, while highly selective, require cofactor regeneration systems (e.g., NADPH/NAD⁺) and optimized pH buffers to enhance reaction efficiency.

Microbial Biotransformation

Recent studies highlight microbial systems as viable platforms for steroid biotransformation. Rhizopus arrhizus and Aspergillus niger strains have been employed to hydroxylate estrane derivatives at the 3α and 17β positions, albeit with moderate yields. Genetic engineering of these microbes to overexpress 3α-HSD and 17β-HSD could improve conversion rates, offering a sustainable alternative to chemical synthesis.

Industrial-Scale Production Challenges

Purification and Stereochemical Control

Industrial production of 5β-estrane-3α,17β-diol demands rigorous purification protocols to isolate the desired stereoisomer. Chromatographic techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are indispensable for separating 3α,17β-diol from its 3β,17α counterpart. Additionally, crystallization from ethanol-water mixtures enhances purity, though yield losses of up to 20% have been reported.

Comparative Analysis of Synthetic Methods

Table 1: Key Synthetic Methods for 5β-Estrane-3α,17β-Diol

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5beta-Estrane-3alpha,17beta-diol can undergo oxidation reactions to form ketones or other oxidized derivatives.

Reduction: The compound can be reduced further to form more saturated derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of more saturated steroids.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5beta-Estrane-3alpha,17beta-diol has the molecular formula and features hydroxyl groups at the 3α and 17β positions. Its biological activity primarily involves interaction with estrogen receptors, particularly the estrogen receptor beta (ERβ). This interaction influences gene transcription related to hormone regulation, metabolism, and cellular growth.

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for identifying and quantifying steroid hormones. Its stable structure and well-characterized properties make it suitable for use in various analytical techniques such as chromatography.

Biological Research

In biological studies, the compound is investigated for its role in steroid metabolism. It is crucial in understanding hormonal regulation mechanisms and their implications on physiological processes such as stress responses and reproductive health.

Medicine

The compound is being explored for therapeutic applications, particularly in hormone replacement therapy (HRT) and the treatment of hormonal imbalances. Its estrogenic activity may provide benefits in managing conditions associated with estrogen deficiency.

Industry

In pharmaceutical development, this compound is utilized as a precursor in synthesizing other steroid hormones. Its industrial production involves optimized chemical synthesis methods to ensure high yield and purity.

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Estrogenic Activity | Acts as a selective estrogen receptor beta agonist. |

| Androgenic Activity | Involved in testosterone metabolism; implications in androgen-driven conditions. |

| Neuroprotective Effects | Modulates neuronal synaptic plasticity through rapid action on estrogen receptors. |

| Antioxidant Properties | Exhibits antioxidant effects that may protect against oxidative stress. |

Case Studies and Research Findings

- Hormonal Regulation in Animals : A study highlighted the role of steroid hormones similar to this compound in livestock growth performance. Hormonal treatments influenced growth metrics but raised concerns about illegal usage in agriculture .

- Cancer Research : Research indicated that metabolites like 5beta-Diol could serve as biomarkers for anabolic steroid abuse in sports. After administering certain steroids, 5beta-Diol was identified as a major metabolite, suggesting its potential use in doping detection .

- Neuroendocrine Studies : Investigations showed that this compound influences synaptic plasticity through its rapid modulation of estrogen receptors in neuronal cells. This finding suggests potential therapeutic applications for neurodegenerative diseases .

Mecanismo De Acción

5beta-Estrane-3alpha,17beta-diol exerts its effects by interacting with specific steroid hormone receptors in the body. It binds to androgen receptors and modulates the expression of target genes involved in various physiological processes. The compound influences pathways related to hormone regulation, metabolism, and cellular growth.

Comparación Con Compuestos Similares

Structural Analogues: Estranediol Isomers

5β-Estrane-3α,17β-diol (target compound) differs from other estranediol isomers in hydroxyl group orientation and A/B ring configuration (Table 1):

Structural Implications :

- The 5β configuration in the target compound reduces binding affinity to androgen receptors (ARs) compared to 5α-androstane derivatives .

- 3α-OH orientation facilitates interactions with hydroxysteroid dehydrogenases (HSDs), influencing redox reactions and metabolic clearance .

Functional Analogues: Androstane Diols

5α-Androstane-3α,17β-Diol (3α-Diol)

- Structure : C19 steroid with 5α-A/B ring junction, 3α-OH, and 17β-OH.

- Function :

- Metabolism : Rapidly converted to DHT in human prostate tissue, driving androgen-dependent pathologies .

5α-Androstane-3β,17β-Diol (3β-Diol)

- Structure : C19 steroid with 3β-OH instead of 3α-OH.

- Function :

Metabolic and Functional Divergence

Table 2: Comparative Metabolic Pathways

Key Findings :

- Redox Sensitivity : 3α-Diol is oxidized to DHT (pro-androgenic), whereas 3β-Diol is hydroxylated to inactive forms .

- Receptor Specificity :

Clinical and Physiological Relevance

Actividad Biológica

5beta-Estrane-3alpha,17beta-diol (often referred to as 5β-Diol) is a steroid hormone that plays a significant role in various biological processes, particularly in hormone regulation and metabolism. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, physiological effects, and relevant case studies.

This compound has the chemical formula and is classified as a C19 steroid. Its structure includes hydroxyl groups at the 3α and 17β positions, which are critical for its biological activity. This compound is primarily produced in the human body and serves as a significant metabolite of testosterone and dihydrotestosterone (DHT) .

The primary mechanism through which this compound exerts its biological effects is via interaction with estrogen receptors, particularly the estrogen receptor beta (ERβ). It acts as a selective agonist for ERβ, influencing gene transcription and various physiological processes such as:

- Hormone Regulation : It modulates the hypothalamic-pituitary-adrenal (HPA) axis, affecting stress responses and hormone secretion.

- Neuroendocrine Functions : Its interaction with estrogen receptors influences neuroendocrine activities, potentially impacting mood and cognitive functions .

- Gonadotropin Secretion : The compound has been implicated in regulating gonadotropin secretion, which is essential for reproductive health .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Estrogenic Activity | Acts as a selective estrogen receptor beta agonist. |

| Androgenic Activity | Involved in the metabolism of testosterone; has implications in androgen-driven conditions. |

| Neuroprotective Effects | Modulates neuronal synaptic plasticity through rapid action on estrogen receptors. |

| Antioxidant Properties | Exhibits antioxidant effects that may protect against oxidative stress in tissues. |

Case Studies and Research Findings

- Hormonal Regulation in Animals : A study involving hormonal growth-promoting agents in livestock highlighted the role of steroid hormones similar to this compound in growth performance. The results indicated that hormonal treatments could influence growth metrics but also raised concerns about illegal usage in agriculture .

- Cancer Research : Research has indicated that metabolites of steroids like this compound can serve as biomarkers for illegal use in sports. Specifically, it was found that after administration of certain anabolic steroids, 5beta-Diol was excreted as a major metabolite, suggesting its potential use in detecting doping violations .

- Neuroendocrine Studies : Studies have shown that this compound influences synaptic plasticity through its rapid modulation of estrogen receptors in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting 5β-Estrane-3α,17β-diol in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is widely used to detect 5β-Estrane-3α,17β-diol and its conjugates (e.g., free, sulfate, and glucuronide fractions) in urine and serum. For example, GC/MS identified this metabolite as a marker of 17β-nortestosterone administration in boars, with optimized sample pretreatment to reduce matrix interference . Liquid chromatography-mass spectrometry (LC-MS) is also effective, particularly for quantifying low-abundance sulfated or glucuronidated forms in human serum, as demonstrated in breast density studies .

Q. What is the biological significance of 5β-Estrane-3α,17β-diol in steroid metabolism?

- Methodological Answer : This compound is a metabolite of synthetic androgens like 17β-nortestosterone, formed via 5β-reductase and 3α-hydroxysteroid dehydrogenase pathways. Its detection in livestock (e.g., cattle, boars) serves as a biomarker for illicit anabolic steroid use, requiring comparative analysis of pre- and post-administration samples to distinguish endogenous production from exogenous sources . In humans, sulfated derivatives (e.g., 5α/β-androstane diol disulfates) correlate with hormonal activity in tissues like the prostate and breast .

Advanced Research Questions

Q. How does 5β-Estrane-3α,17β-diol interact with nuclear receptors (e.g., ERβ), and what experimental models elucidate these interactions?

- Methodological Answer : Ligand-binding assays using in vitro synthesized receptors (e.g., ERβ) reveal binding affinities (e.g., Kd values) and specificity. For example, saturation binding experiments with ERβ showed preferential binding to estradiol over structurally similar androstane diols, while reporter gene assays in transfected cells (e.g., CHO cells) quantified transcriptional activation . Competitive binding studies with 5α/β-androstane diol isomers can further clarify stereospecificity .

Q. What experimental strategies address contradictions in 5β-Estrane-3α,17β-diol’s role in hormone-sensitive cancers?

- Methodological Answer : Contradictory findings (e.g., anti-proliferative effects in prostate cancer vs. pro-tumorigenic associations in breast tissue) require tissue-specific models. For prostate studies, ERβ/AR co-transfection assays and xenograft models with CYP7B1 knockdown (to modulate 3βAdiol levels) are critical . In breast cancer, population-based LC-MS metabolomics (e.g., premenopausal cohorts) and in vitro assays (e.g., MCF-7 cell migration studies) reconcile associations with breast density and estrogen signaling .

Q. How can researchers differentiate endogenous 5β-Estrane-3α,17β-diol from exogenous administration in livestock?

- Methodological Answer : Longitudinal metabolite profiling using GC/MS or LC-MS in urine/serum identifies exogenous markers (e.g., 5β-estrane-3α,17β-diol glucuronide) absent in baseline samples. Isotope ratio mass spectrometry (IRMS) further discriminates synthetic vs. natural δ<sup>13</sup>C signatures in steroid metabolites . Comparative studies with species-specific reference ranges (e.g., cattle vs. pigs) improve detection accuracy .

Q. What are the challenges in quantifying 5β-Estrane-3α,17β-diol’s sulfated/glucuronidated forms, and how are they methodologically addressed?

- Methodological Answer : Sulfated conjugates require enzymatic hydrolysis (e.g., sulfatase) or direct LC-MS/MS analysis with stable isotope-labeled internal standards to mitigate matrix effects. For example, pre-column derivatization (e.g., dansyl chloride) enhances ionization efficiency in LC-MS, while post-column infusion checks ion suppression . Data normalization to creatinine or specific gravity adjusts for urinary dilution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.